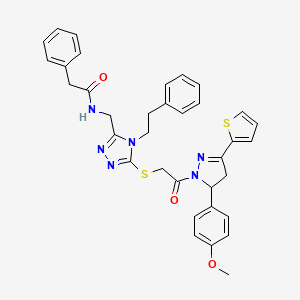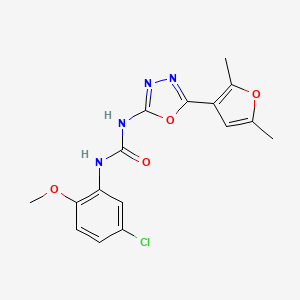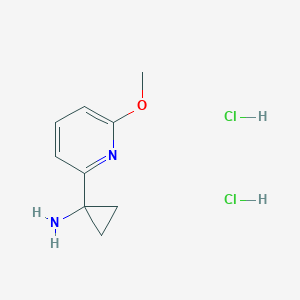
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” is a chemical compound with the molecular formula C13H17NOS . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be analyzed using various techniques. For instance, DFT calculations can be executed by the B3LYP correlation function with the 6-311G(2d,p) basis set to obtain the geometric, electronic, and energy parameters of optimized structures .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one” can be found on databases like PubChem . The compound has a molecular weight of 235.35.Aplicaciones Científicas De Investigación
Environmental Exposure and Toxicology
Studies have focused on the environmental exposure and toxicological effects of various compounds, including organophosphorus (OP) and pyrethroid (PYR) pesticides, which are indicative of the broader concern regarding chemical exposure in humans, particularly in children. For instance, Babina et al. (2012) explored the extent of environmental exposure to neurotoxic insecticides in preschool children in South Australia, revealing widespread chronic exposure to OPs and PYRs, highlighting the need for public health policy development on the regulation and use of such chemicals (Babina et al., 2012).
Pharmacokinetics and Drug Metabolism
Research into the metabolism and disposition of pharmacologically active compounds, such as BMS-690514, an inhibitor of epidermal growth factor receptors, provides insights into how similar compounds might be absorbed, metabolized, and excreted in humans. L. Christopher et al. (2010) reported that BMS-690514 is well absorbed and extensively metabolized in humans, with excretion in both bile and urine, indicating the importance of understanding the metabolic pathways of therapeutic agents to optimize their efficacy and safety (L. Christopher et al., 2010).
Propiedades
IUPAC Name |
1-(3-thiophen-2-ylpyrrolidin-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-3-6-13(15)14-8-7-11(10-14)12-5-4-9-16-12/h2,4-5,9,11H,1,3,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLPQULUXOKCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Thiophen-2-yl)pyrrolidin-1-yl)pent-4-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,6-difluorophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2676564.png)

![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2676569.png)



![N-(2-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2676573.png)
![N-(3-(morpholine-4-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2676577.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2676578.png)
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2676580.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2676584.png)

